molecular formula C12H10ClNO4S2 B1422060 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325304-03-7

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B1422060
M. Wt: 331.8 g/mol
InChI Key: ZSOZQOFLHLNARO-UHFFFAOYSA-N
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Description

“3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound with the linear formula C9H10ClNO4S . It has a molecular weight of 263.701 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” are not well documented. The compound has a molecular weight of 263.701 .

Scientific Research Applications

Synthetic Chemistry and Compound Development

Thiophene derivatives, including those similar to 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, are key intermediates in the synthesis of various compounds. For instance, thiophene-2-carboxanilides and their derivatives react with chlorosulfonic acid to yield sulfonyl chlorides, which can further react to produce a variety of derivatives including dipeptide methyl esters. These synthetic routes are significant for the development of novel compounds with potential applications in medicinal chemistry and materials science (El-Sayed, 1998).

Antimicrobial Activity

Some novel thiophene derivatives containing sulfonamido moieties have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. The synthesis of these compounds typically involves thiophosgenation of sulfonamides followed by various cyclocondensation reactions, leading to fused thiopyrimidines and other heterocyclic structures (El-Gaby et al., 2002).

Photochemical Degradation Studies

Research on the photochemical degradation of benzothiophene derivatives can provide insights into the environmental fate of crude oil components. Studies have shown that methylated benzothiophenes undergo oxidation, leading to compounds like 2-sulfobenzoic acid, which could have implications for understanding oil spill remediation processes (Andersson & Bobinger, 1996).

Structural Characterization

The structural characterization of thiophene derivatives, including X-ray diffraction studies, is crucial for understanding their chemical properties and potential applications. For example, the structure of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate was elucidated, providing valuable information for the synthesis of similar compounds (Ramazani et al., 2011).

properties

IUPAC Name

3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOZQOFLHLNARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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